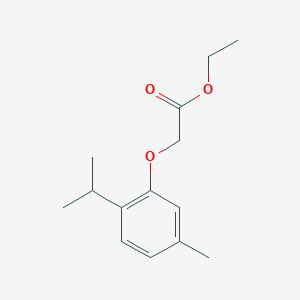
1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Overview
Description
1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is a fluorinated aromatic compound with the molecular formula C10H4F10O2. This compound is characterized by the presence of two trifluoroethoxy groups attached to a tetrafluorobenzene ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of hexafluorobenzene with trimethyl(2,2,2-trifluoroethoxy)silane in the presence of a catalyst such as cesium fluoride. The reaction is typically carried out in 1,2-dimethoxyethane at a temperature of 90°C for 12 hours .
Another method involves the reaction of paradibromobenzene or paradihydroxybenzene with a compound of the formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms on the benzene ring.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include cesium fluoride, trimethyl(2,2,2-trifluoroethoxy)silane, and various solvents such as 1,2-dimethoxyethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products where the trifluoroethoxy groups are replaced by other functional groups.
Scientific Research Applications
1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is not well-documented in the literature. its effects are likely related to the presence of the electron-withdrawing trifluoroethoxy groups, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the additional fluorine atoms on the benzene ring.
1,4-Di(2,2,2-trifluoroethoxy)benzene: Another similar compound with slight variations in the positioning of the trifluoroethoxy groups.
Uniqueness
1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is unique due to the presence of both trifluoroethoxy and tetrafluorobenzene groups, which impart distinct chemical properties such as high thermal stability and resistance to chemical degradation. These properties make it valuable in applications where such characteristics are desired .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F10O2/c11-3-5(13)8(22-2-10(18,19)20)6(14)4(12)7(3)21-1-9(15,16)17/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCSGSHEUXXWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382095 | |
| Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6715-31-7 | |
| Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B1607568.png)



![Ethyl 5'-(2-chloroacetamido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B1607574.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B1607575.png)





![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)

